molecular formula C6H7BFNO2 B591782 2-Fluoro-6-picoline-5-boronic acid CAS No. 904326-91-6

2-Fluoro-6-picoline-5-boronic acid

Cat. No.: B591782
CAS No.: 904326-91-6
M. Wt: 154.935
InChI Key: FILPSSRLYOLUSF-UHFFFAOYSA-N
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Description

2-Fluoro-6-picoline-5-boronic acid is a boronic acid derivative with the molecular formula C6H7BFNO2 and a molecular weight of 154.94 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 2nd position on the pyridine ring, along with a boronic acid group at the 3rd position. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

The synthesis of 2-Fluoro-6-picoline-5-boronic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-Fluoro-6-picoline-5-boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include biaryl compounds, alcohols, and ketones.

Comparison with Similar Compounds

2-Fluoro-6-picoline-5-boronic acid can be compared with other boronic acids such as:

The presence of both fluorine and methyl groups in this compound enhances its reactivity and specificity in cross-coupling reactions, making it a unique and valuable compound in organic synthesis.

Biological Activity

2-Fluoro-6-picoline-5-boronic acid (CAS 904326-91-6) is a boronic acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a fluorine atom at the 2-position of the picoline ring and a boronic acid functional group at the 5-position, which contributes to its reactivity and biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₆BFNO₂
  • Molecular Weight : Approximately 141.92 g/mol
  • Structure : The compound's structure allows it to participate in various chemical reactions, particularly cross-coupling reactions like Suzuki-Miyaura, which are essential for synthesizing complex organic molecules .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer research. Its boronic acid functionality enables it to interact with biological targets, influencing various cellular processes.

  • Protein-Ligand Interactions : The fluorinated pyridine ring can enhance metabolic stability and alter protein-ligand interactions, making it a valuable component in drug design .
  • Inhibition of Kinases : Studies have shown that derivatives of this compound can inhibit key kinases involved in cancer progression, such as Bruton's tyrosine kinase (BTK) and Polo-like kinase 1 (PLK1) .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that related compounds exhibit selective cytotoxicity against cancer cell lines, such as A-549 lung carcinoma cells. For example, certain derivatives showed significant toxicity at low concentrations while sparing healthy cells .
CompoundIC50 (µM)Cell LineSelectivity
Compound A50A-549High
Compound B10HepaRGLow

This table illustrates the varying degrees of cytotoxicity among different compounds derived from similar structures.

Clinical Applications

The application of boronic acids in medicinal chemistry has led to the development of several therapeutic agents. Notably, boronic acids have been integrated into combination therapies for treating various cancers:

  • Combination Therapy with Bortezomib : Studies have shown that combining bortezomib with other agents can enhance therapeutic efficacy in treating multiple myeloma and other malignancies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Fluoropyridine-5-boronic acidC₅H₅BFNO₂Lacks a methyl group at position 6
3-Fluoro-6-picoline-5-boronic acidC₆H₆BFNO₂Fluorine at position 3 alters electronic properties
2-Chloro-6-picoline-5-boronic acidC₆H₆BClNO₂Chlorine instead of fluorine changes reactivity

This comparison highlights how the positioning of substituents influences both chemical behavior and potential applications .

Properties

IUPAC Name

(6-fluoro-2-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILPSSRLYOLUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660176
Record name (6-Fluoro-2-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904326-91-6
Record name (6-Fluoro-2-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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